molecular formula C12H9BrN4S B8271957 4-bromo-1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-indazole

4-bromo-1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-indazole

Cat. No. B8271957
M. Wt: 321.20 g/mol
InChI Key: IJMGFOCJYJGPJT-UHFFFAOYSA-N
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Patent
US08399462B2

Procedure details

To a solution of 4-bromo-1H-indazole (8.831 g, 44.82 mmol) in DMF (100 mL) was added NaH (60% suspension in mineral oil, 74.7 mmol, 2.988 g) followed by 4-chloro-2-methylsulfanyl-pyrimidine (4.34 mL, 37.35 mmol). The resulting mixture was allowed to stir at RT for 2 h; the solid precipitate was collected by filtration, washed and dried under reduced pressure to give 10.7 g (89% yield) of 4-bromo-1-(2-methylsulfanyl-pyrimidin-4-yl)-1H-indazole.
Quantity
8.831 g
Type
reactant
Reaction Step One
Name
Quantity
2.988 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.[H-].[Na+].Cl[C:14]1[CH:19]=[CH:18][N:17]=[C:16]([S:20][CH3:21])[N:15]=1>CN(C=O)C>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][N:6]2[C:14]1[CH:19]=[CH:18][N:17]=[C:16]([S:20][CH3:21])[N:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.831 g
Type
reactant
Smiles
BrC1=C2C=NNC2=CC=C1
Name
Quantity
2.988 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.34 mL
Type
reactant
Smiles
ClC1=NC(=NC=C1)SC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C2C=NN(C2=CC=C1)C1=NC(=NC=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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